Indole, 3-(2-(2-mercaptoethyl)aminoethyl)-, hydrochloride
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Overview
Description
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring . Another common method is the coupling of tryptamine with various reagents to introduce different functional groups .
Industrial Production Methods
Industrial production of indole derivatives generally involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinonoid compounds, which have significant biological and chemical importance .
Scientific Research Applications
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cell signaling pathways and modulating biological activities. This compound can act as an agonist or antagonist, depending on the specific receptor and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptamine: A biogenic amine with significant roles in neurotransmission.
Serotonin: A neurotransmitter derived from tryptamine, involved in mood regulation.
Uniqueness
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Properties
CAS No. |
73816-49-6 |
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Molecular Formula |
C12H17ClN2S |
Molecular Weight |
256.80 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C12H16N2S.ClH/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12;/h1-4,9,13-15H,5-8H2;1H |
InChI Key |
LTWCPTNOVUQLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CCS.[Cl-] |
Origin of Product |
United States |
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